molecular formula C8H13F2N3 B10905298 N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine CAS No. 1245807-11-7

N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine

Cat. No.: B10905298
CAS No.: 1245807-11-7
M. Wt: 189.21 g/mol
InChI Key: YFOPOAQPULRYGU-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine is a synthetic organic compound that features a pyrazole ring, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine typically involves the reaction of 1-(1-methyl-1H-pyrazol-3-yl)ethanamine with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

1245807-11-7

Molecular Formula

C8H13F2N3

Molecular Weight

189.21 g/mol

IUPAC Name

2,2-difluoro-N-[1-(1-methylpyrazol-3-yl)ethyl]ethanamine

InChI

InChI=1S/C8H13F2N3/c1-6(11-5-8(9)10)7-3-4-13(2)12-7/h3-4,6,8,11H,5H2,1-2H3

InChI Key

YFOPOAQPULRYGU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=C1)C)NCC(F)F

Origin of Product

United States

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